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molecular formula C9H19NOS B8327550 2-methyl-N-(pentan-3-ylidene)propane-2-sulfinamide

2-methyl-N-(pentan-3-ylidene)propane-2-sulfinamide

Cat. No. B8327550
M. Wt: 189.32 g/mol
InChI Key: NEDGJWKNIJJCAL-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Patent
US08481574B2

Procedure details

To a 40 mL vial, pentan-3-one (1.049 ml, 9.90 mmol) was dissolved in THF (17 ml). Titanium ethoxide (3.42 ml, 16.50 mmol) was added followed by addition of 2-methylpropane-2-sulfinamide (1.0 g, 8.25 mmol) and the reaction was heated to 90° C. for 36 hr. The reaction was poured into equal volume of brine and stirred for 30 min before filtration through a silica gel pad. The filtrate was dried with sodium sulfate, concentrated and purified over silica gel (hexane-EtOAc 4:1 as eluent) to provide title compound. 1H NMR (300 MHz, DMSO-d6) δ ppm 1.00 (m, 3 H) 1.06-1.13 (m, 3 H) 1.14 (s, 9 H) 2.50 (m, 2 H) 2.62 (m, 2 H). MS (DCI) m/z 190 (M+H)+.
Quantity
1.049 mL
Type
reactant
Reaction Step One
Name
Quantity
17 mL
Type
solvent
Reaction Step One
Quantity
1 g
Type
reactant
Reaction Step Two
Name
brine
Quantity
0 (± 1) mol
Type
solvent
Reaction Step Three
Name
Titanium ethoxide
Quantity
3.42 mL
Type
catalyst
Reaction Step Four

Identifiers

REACTION_CXSMILES
[CH3:1][CH2:2][C:3](=O)[CH2:4][CH3:5].[CH3:7][C:8]([S:11]([NH2:13])=[O:12])([CH3:10])[CH3:9]>C1COCC1.[Cl-].[Na+].O.[O-]CC.[Ti+4].[O-]CC.[O-]CC.[O-]CC>[CH3:7][C:8]([S:11]([N:13]=[C:3]([CH2:4][CH3:5])[CH2:2][CH3:1])=[O:12])([CH3:10])[CH3:9] |f:3.4.5,6.7.8.9.10|

Inputs

Step One
Name
Quantity
1.049 mL
Type
reactant
Smiles
CCC(CC)=O
Name
Quantity
17 mL
Type
solvent
Smiles
C1CCOC1
Step Two
Name
Quantity
1 g
Type
reactant
Smiles
CC(C)(C)S(=O)N
Step Three
Name
brine
Quantity
0 (± 1) mol
Type
solvent
Smiles
[Cl-].[Na+].O
Step Four
Name
Titanium ethoxide
Quantity
3.42 mL
Type
catalyst
Smiles
[O-]CC.[Ti+4].[O-]CC.[O-]CC.[O-]CC

Conditions

Temperature
Control Type
UNSPECIFIED
Setpoint
90 °C
Stirring
Type
CUSTOM
Details
stirred for 30 min before filtration through a silica gel pad
Rate
UNSPECIFIED
RPM
0
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

DRY_WITH_MATERIAL
Type
DRY_WITH_MATERIAL
Details
The filtrate was dried with sodium sulfate
CONCENTRATION
Type
CONCENTRATION
Details
concentrated
CUSTOM
Type
CUSTOM
Details
purified over silica gel (hexane-EtOAc 4:1 as eluent)

Outcomes

Product
Details
Reaction Time
30 min
Name
Type
product
Smiles
CC(C)(C)S(=O)N=C(CC)CC

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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